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Compound of Interest

Compound Name: LY294002

Cat. No.: B091471 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of LY294002, a foundational tool in

the study of the phosphoinositide 3-kinase (PI3K) signaling pathway. LY294002 is a potent,

cell-permeable, and reversible inhibitor of PI3K, instrumental in elucidating the pathway's role

in cell proliferation, survival, and metabolism.[1] Its stability and reversible nature offer

advantages over other inhibitors like wortmannin, which acts irreversibly.[1][2] This document

details its mechanism of action, inhibitory profile, experimental applications, and key protocols

for its use in a research setting.

Chemical Properties and Handling
Proper handling and storage of LY294002 are critical for maintaining its potency and ensuring

experimental reproducibility.
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Property Value

IUPAC Name 2-(Morpholin-4-yl)-8-phenyl-4H-chromen-4-one

CAS Number 154447-36-6[3]

Molecular Formula C₁₉H₁₇NO₃[1][3]

Molecular Weight 307.35 g/mol [1][3]

Appearance Off-white solid

Solubility
Soluble in DMSO (≥15.37 mg/mL) and Ethanol

(≥13.55 mg/mL). Insoluble in water.[3][4]

Storage

Store stock solutions at -20°C. It is stable for 24

months when stored as a lyophilized powder.

Once in solution, it should be used within 3

months to avoid loss of potency. Aliquoting is

recommended to avoid repeated freeze-thaw

cycles.[3][4]

For cell-based assays, a concentrated stock solution (e.g., 10-20 mM) is typically prepared in

DMSO.[4] This stock is then diluted into the aqueous culture medium to the desired final

concentration, ensuring the final DMSO concentration does not exceed levels that could cause

solvent-related effects (typically <0.1% v/v).[4]

Mechanism of Action
LY294002 functions as a competitive inhibitor at the ATP-binding site within the catalytic

domain of PI3K.[5][6] This action prevents the phosphorylation of phosphatidylinositol-4,5-

bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3

levels subsequently blocks the recruitment and activation of downstream effectors, most

notably the serine/threonine kinase Akt (also known as Protein Kinase B, PKB).[7][8] The

PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle

progression, proliferation, survival, and growth.[9][10] By inhibiting this pathway, LY294002 can

induce cell cycle arrest (commonly at the G1 phase), promote apoptosis, and block autophagy.

[2][11][12]
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Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of LY294002.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b091471?utm_src=pdf-body-img
https://www.benchchem.com/product/b091471?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitory Profile and Specificity
While widely used as a PI3K inhibitor, LY294002 is not entirely selective and can affect other

kinases, particularly at higher concentrations.[1][13] It is considered a broad-spectrum research

tool rather than a specific isoform inhibitor.[1][14] Its inhibitory activity against various kinases

highlights the importance of careful dose selection and data interpretation.

Table 1: IC₅₀ Values of LY294002 for PI3K Isoforms and Off-Target Kinases

Target Kinase IC₅₀ Value Notes

Class I PI3Ks

PI3Kα (p110α) 0.5 µM[2][11][15][16][17]
A primary target involved in cell

growth and proliferation.

PI3Kβ (p110β) 0.97 µM[2][11][15][16][17]
Involved in thrombosis and

glucose metabolism.

PI3Kδ (p110δ) 0.57 µM[2][11][15][16][17]

Primarily expressed in

leukocytes; key in immune

signaling.

PI3K-Related Kinases

DNA-PK 1.4 µM[11][15][17]
Involved in DNA double-strand

break repair.

mTOR Inhibition reported[2][13]
A key downstream effector in

the PI3K pathway.

Other Off-Target Kinases

Casein Kinase 2 (CK2) 98 nM[2][11][15][17]
A serine/threonine kinase with

anti-apoptotic functions.

Pim-1 Inhibition reported[2][13]
A proto-oncogene

serine/threonine kinase.

Other Targets

BET Bromodomains Inhibition reported[1][4]
Includes BRD2, BRD3, and

BRD4.
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Note: IC₅₀ values can vary depending on the specific assay conditions (e.g., ATP

concentration).

The off-target effects, especially the potent inhibition of CK2, should be considered when

interpreting experimental results.[2][13] For studies requiring high specificity, isoform-selective

inhibitors or genetic approaches like siRNA knockdown should be used as complementary

tools.[18]

Experimental Protocols
The following are detailed methodologies for key experiments utilizing LY294002 to investigate

the PI3K pathway.

In Vitro PI3K Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of PI3K by quantifying the phosphorylation

of its lipid substrate.

Principle: Immunoprecipitated or purified PI3K is incubated with its substrate,

phosphatidylinositol (PI), and radiolabeled ATP ([γ-³²P]ATP). The resulting radiolabeled product,

phosphatidylinositol-3-phosphate (PIP), is separated by thin-layer chromatography (TLC) and

quantified by autoradiography. LY294002 is added to measure its inhibitory effect on this

reaction.

Methodology:

PI3K Source: Immunoprecipitate PI3K from cell lysates or use a purified, recombinant PI3K

enzyme.

Inhibitor Pre-incubation: Pre-incubate the PI3K enzyme with varying concentrations of

LY294002 (or DMSO as a vehicle control) for 10-15 minutes at room temperature.

Kinase Reaction Mixture: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM

NaCl, 1 mM DTT).[19] Add the lipid substrate (PI vesicles) and MgCl₂ (final concentration

~10-20 mM).[19]
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Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP (final concentration ~0.1

mM).[19]

Incubation: Incubate the reaction at room temperature for 1 hour.[13][15]

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 1M HCl).

Lipid Extraction: Extract the phospholipids using a chloroform/methanol mixture.

TLC Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram

using an appropriate solvent system (e.g., chloroform/methanol/water/ammonia).

Detection: Dry the TLC plate and expose it to a phosphor screen or X-ray film to visualize the

radiolabeled PIP.

Quantification: Quantify the spot intensity using densitometry to determine the level of PI3K

activity and calculate the IC₅₀ value for LY294002.

Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of LY294002 on cell proliferation and

cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial

dehydrogenases, to form a purple formazan product. The amount of formazan produced is

proportional to the number of viable cells.

Methodology:

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000

cells/well) and allow them to adhere overnight.[15]

Compound Treatment: Treat the cells with a range of LY294002 concentrations (e.g., 5-45

µM) for a specified duration (e.g., 24, 48, or 72 hours).[14][15] Include a vehicle control

(DMSO) group.
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MTT Addition: Following the treatment period, add MTT solution to each well to a final

concentration of approximately 0.45-0.5 mg/mL.[20]

Incubation: Incubate the plate for 1-4 hours at 37°C to allow for formazan crystal formation.

[20]

Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well

to dissolve the formazan crystals.[20]

Absorbance Reading: Mix thoroughly and measure the absorbance at a wavelength of ~570

nm using a microplate reader.

Data Analysis: Normalize the absorbance values to the vehicle control to determine the

percentage of cell viability for each LY294002 concentration.

Western Blotting for Phospho-Akt (p-Akt) Analysis
This technique is used to confirm the inhibitory effect of LY294002 on the PI3K pathway by

measuring the phosphorylation status of its key downstream target, Akt.

Principle: Cells are treated with LY294002, and total protein is extracted. Proteins are

separated by size using SDS-PAGE, transferred to a membrane, and probed with specific

antibodies against phosphorylated Akt (e.g., at Ser473 or Thr308) and total Akt. A decrease in

the p-Akt/total Akt ratio indicates inhibition of the PI3K pathway.

Methodology:

Cell Treatment: Plate cells and grow to ~70-80% confluency. Treat cells with LY294002 (e.g.,

5-50 µM) for a defined period (e.g., 1-6 hours).[5][14] It is common to serum-starve cells

beforehand and then stimulate with a growth factor to ensure robust pathway activation in

the control group.

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay

(RIPA) buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a standard

method (e.g., BCA assay).
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SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and

separate the proteins on a polyacrylamide gel.

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum

albumin (BSA) in Tris-buffered saline with Tween 20 (TBS-T) for 1 hour at room temperature

to prevent non-specific antibody binding.[14]

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary

antibodies specific for p-Akt (Ser473) and total Akt, diluted in blocking buffer.[14][21]

Secondary Antibody Incubation: Wash the membrane with TBS-T and then incubate with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.[14]

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate

and visualize the protein bands using an imaging system.[14]

Analysis: Quantify the band intensities. The level of pathway inhibition is determined by the

ratio of p-Akt to total Akt, often normalized to a loading control like β-actin.[21]
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Caption: A typical experimental workflow for evaluating the effects of LY294002.

Conclusion
LY294002 remains an invaluable chemical probe for investigating the PI3K/Akt/mTOR signaling

pathway. Its ability to reversibly inhibit PI3K allows for controlled studies of a pathway central to

cancer biology and other physiological processes. However, researchers must remain

cognizant of its off-target effects and employ appropriate controls and complementary

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b091471?utm_src=pdf-body-img
https://www.benchchem.com/product/b091471?utm_src=pdf-body
https://www.benchchem.com/product/b091471?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


experimental approaches to validate their findings. By following rigorous and well-defined

protocols, LY294002 can continue to be a powerful tool for dissecting cellular signaling and

identifying novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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